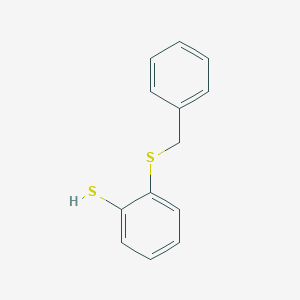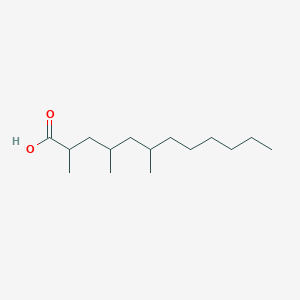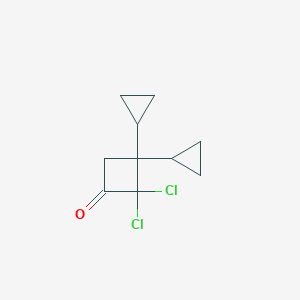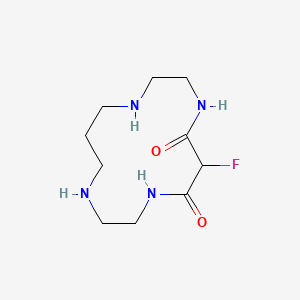
6-Fluoro-1,4,8,11-tetraazacyclotetradecane-5,7-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Fluoro-1,4,8,11-tetraazacyclotetradecane-5,7-dione is a macrocyclic compound that belongs to the class of dioxotetraamine ligands. This compound is characterized by its unique structure, which includes a fluorine atom and a macrocyclic ring with four nitrogen atoms and two carbonyl groups. The presence of the fluorine atom enhances its chemical properties, making it a valuable compound in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-1,4,8,11-tetraazacyclotetradecane-5,7-dione typically involves the cyclization of linear precursors containing amine and carbonyl functional groups. One common method includes the reaction of 1,4,8,11-tetraazacyclotetradecane with a fluorinated reagent under controlled conditions to introduce the fluorine atom at the desired position. The reaction conditions often involve the use of solvents such as methanol or ethanol and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process ensures high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
6-Fluoro-1,4,8,11-tetraazacyclotetradecane-5,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, substituted macrocycles, and various oxidation state compounds. These products have distinct properties and applications in different fields .
Aplicaciones Científicas De Investigación
6-Fluoro-1,4,8,11-tetraazacyclotetradecane-5,7-dione has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form stable metal complexes.
Biology: The compound is studied for its potential as a chelating agent in biological systems.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a potential therapeutic agent.
Industry: It is used in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 6-Fluoro-1,4,8,11-tetraazacyclotetradecane-5,7-dione involves its ability to form stable complexes with metal ions. The nitrogen atoms in the macrocyclic ring coordinate with metal ions, forming a stable chelate. This property is utilized in various applications, including catalysis and drug delivery. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable tool in scientific research .
Comparación Con Compuestos Similares
Similar Compounds
1,4,8,11-Tetraazacyclotetradecane: Lacks the fluorine atom and has different chemical properties.
1,4,8,11-Tetraazacyclotetradecane-5,12-dione: Similar structure but with different positioning of carbonyl groups.
Cyclam: A well-known macrocyclic ligand with similar coordination properties but without the fluorine atom.
Uniqueness
6-Fluoro-1,4,8,11-tetraazacyclotetradecane-5,7-dione is unique due to the presence of the fluorine atom, which enhances its chemical stability and reactivity. This makes it a valuable compound for forming stable metal complexes and for use in various scientific research applications .
Propiedades
Número CAS |
114377-55-8 |
|---|---|
Fórmula molecular |
C10H19FN4O2 |
Peso molecular |
246.28 g/mol |
Nombre IUPAC |
6-fluoro-1,4,8,11-tetrazacyclotetradecane-5,7-dione |
InChI |
InChI=1S/C10H19FN4O2/c11-8-9(16)14-6-4-12-2-1-3-13-5-7-15-10(8)17/h8,12-13H,1-7H2,(H,14,16)(H,15,17) |
Clave InChI |
MKNBDQVTSSCBPY-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCNC(=O)C(C(=O)NCCNC1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-1-Phenyl-2-[2-(phenylmethanesulfinyl)phenyl]diazene](/img/structure/B14302561.png)
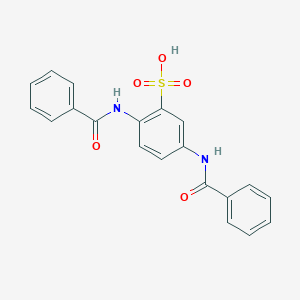
![8-[2-(4-Bromophenyl)hydrazinylidene]-4-methyl-2H-1-benzopyran-2,7(8H)-dione](/img/structure/B14302581.png)


![O-ethyl O-[2-(piperidin-1-yl)ethyl] methylphosphonothioate](/img/structure/B14302601.png)
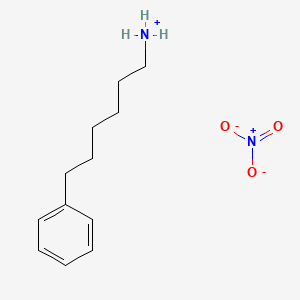
![N-[4-(4-Bromobutan-2-yl)benzene-1-sulfonyl]glycine](/img/structure/B14302612.png)
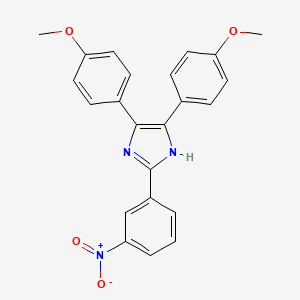
![3,8-Dimethyl-8,9-dihydro-3H-imidazo[4,5-f]quinazolin-2-amine](/img/structure/B14302632.png)
